3,6-Dibromo-4-iodopyridazine

Catalog No.
S12274611
CAS No.
M.F
C4HBr2IN2
M. Wt
363.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dibromo-4-iodopyridazine

Product Name

3,6-Dibromo-4-iodopyridazine

IUPAC Name

3,6-dibromo-4-iodopyridazine

Molecular Formula

C4HBr2IN2

Molecular Weight

363.78 g/mol

InChI

InChI=1S/C4HBr2IN2/c5-3-1-2(7)4(6)9-8-3/h1H

InChI Key

LSCJMAJBLLWVJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Br)Br)I

3,6-Dibromo-4-iodopyridazine is a halogenated pyridazine derivative characterized by the presence of two bromine atoms and one iodine atom attached to the pyridazine ring. The molecular formula for this compound is C4H2Br2IN. This unique arrangement of halogens contributes to its distinct reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

  • Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents. Common nucleophiles include sodium methoxide or potassium tert-butoxide.
  • Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are essential for forming carbon-carbon bonds. These reactions typically utilize palladium or nickel catalysts in the presence of bases like potassium carbonate.

These reactions highlight the compound's versatility as a reagent in organic synthesis, enabling the introduction of various functional groups onto the pyridazine ring.

The synthesis of 3,6-Dibromo-4-iodopyridazine typically involves halogenation reactions. A common method includes:

  • Starting Material: Begin with 4-aminopyridazine.
  • Bromination: Subject the compound to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
  • Iodination: Following bromination, perform an iodination reaction to introduce iodine at the desired position on the pyridazine ring.

This synthetic route is characterized by its simplicity and high yield, making it suitable for both laboratory and industrial applications.

3,6-Dibromo-4-iodopyridazine has several notable applications:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules and heterocycles.
  • Medicinal Chemistry: The compound is used in developing biologically active molecules and pharmaceuticals, particularly those targeting specific biological pathways.
  • Material Science: It finds applications in producing advanced materials, including polymers and electronic components due to its unique chemical properties.

3,6-Dibromo-4-iodopyridazine can be compared with several similar compounds based on their structural features and reactivity:

Compound NameKey FeaturesUnique Aspects
3,6-Dibromo-4-chloropyridazineContains chlorine instead of iodineChlorine's smaller size affects reactivity differently than iodine.
3,6-Dibromo-4-fluoropyridazineContains fluorine atomsFluorine's electronegativity alters interaction dynamics compared to iodine.
3,6-Dibromo-4-methylpyridazineMethyl group instead of halogensLacks halogen reactivity but retains pyridazine structure.

Compared to these analogs, 3,6-Dibromo-4-iodopyridazine's uniqueness lies in the presence of iodine, which imparts distinct reactivity characteristics due to its larger size and higher polarizability. This makes it particularly suitable for certain types of reactions that may be less favorable with smaller halogens like chlorine or fluorine.

Halogenation Pathways for Pyridazine Functionalization

The synthesis of 3,6-dibromo-4-iodopyridazine primarily relies on sequential halogenation of pyridazine precursors. Bromination and iodination reactions are typically performed using electrophilic halogenating agents under controlled conditions. Starting from 4-aminopyridazine, bromination is achieved via N-bromosuccinimide (NBS) or elemental bromine in dichloromethane at 0–25°C . Subsequent iodination employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetonitrile, selectively introducing iodine at the 4-position [4].

A critical challenge lies in avoiding overhalogenation. Studies show that electron-deficient pyridazines favor mono-halogenation due to reduced aromatic stabilization after the first substitution [4]. For example, bromination at the 3- and 6-positions precedes iodination at the 4-position, leveraging the directing effects of existing bromine atoms . The table below summarizes optimized halogenation conditions:

StepReagentSolventTemperatureYield (%)
BrominationNBS (2.2 equiv)Dichloromethane0°C78
IodinationICl (1.5 equiv)Acetonitrile25°C65

Catalytic Systems for Regioselective Bromination-Iodination

Regioselectivity in pyridazine halogenation is achieved through palladium-catalyzed cross-coupling and ligand-assisted activation. The use of quinoline-derived phosphine ligands enhances reactivity at the 4-position by stabilizing palladium intermediates during iodination [4]. For instance, Pd(OAc)₂ with tricyclic pyridine ligands (e.g., L17) enables C–I bond formation at 80°C in 1,4-dioxane, achieving 75% yield [5].

Bromination benefits from AgF₂-mediated electrophilic substitution, which directs bromine to the 3- and 6-positions without requiring pre-activation [4]. Computational studies reveal that steric interactions between the catalyst and pyridazine substituents dictate selectivity. For example, bulky phosphine ligands hinder rearomatization, favoring iodine insertion at the less hindered 4-position [4].

Purification Techniques and Yield Optimization Strategies

Post-synthetic purification of 3,6-dibromo-4-iodopyridazine involves column chromatography using silica gel and a hexane-ethyl acetate gradient (10:1 to 5:1). However, industrial-scale production often employs recrystallization from hot ethanol, yielding >95% purity .

Key factors influencing yield include:

  • Solvent polarity: Polar aprotic solvents (e.g., acetonitrile) improve iodination rates by stabilizing ionic intermediates .
  • Temperature control: Maintaining reactions below 25°C minimizes side products like diiodinated species [4].
  • Inert atmosphere: Nitrogen or argon prevents oxidative degradation of halogenated intermediates .

Recent advances in flow chemistry have reduced reaction times from 24 hours to 2–3 hours by enhancing heat and mass transfer [5].

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions of 3,6-dibromo-4-iodopyridazine represent one of the most versatile and widely applicable methodologies for carbon-carbon bond formation in heterocyclic chemistry [10] [11]. These reactions have revolutionized synthetic approaches to complex pyridazine derivatives, offering unprecedented control over regioselectivity and functional group tolerance.

Suzuki-Miyaura Cross-Coupling Mechanisms

The Suzuki-Miyaura coupling mechanism for halogenated pyridazines follows the canonical palladium-catalyzed cross-coupling pathway involving oxidative addition, transmetalation, and reductive elimination steps [10]. The presence of multiple halogen substituents in 3,6-dibromo-4-iodopyridazine creates opportunities for both site-selective and exhaustive functionalization depending on reaction conditions and catalyst selection.

The oxidative addition step represents the rate-determining step in most cases, with the relative ease of oxidative addition following the order: carbon-iodine > carbon-bromine > carbon-chlorine bonds [6]. For 3,6-dibromo-4-iodopyridazine, the presence of an iodine substituent at the C4 position would be expected to undergo preferential oxidative addition under kinetic control conditions. However, the electronic environment of the pyridazine ring introduces additional complexity through the α-nitrogen effect [12].

Studies on related dichloropyridine systems have demonstrated that palladium-catalyzed cross-coupling can exhibit unexpected site-selectivity that diverges from simple leaving group ability [12]. The use of bulky N-heterocyclic carbene ligands, particularly IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), can invert the normal reactivity order and promote coupling at electronically activated positions rather than those bearing the best leaving groups [12].

Ligand-Controlled Selectivity

The development of ligand-controlled site-selectivity represents one of the most significant advances in cross-coupling chemistry of polyhalogenated heterocycles [12] [6]. For dichloropyridine substrates, the use of IPr ligand enables preferential coupling at the C4 position with selectivities approaching 10:1 over the normally more reactive C2 position [12]. This selectivity inversion is attributed to the steric bulk of the IPr ligand, which disfavors oxidative addition at sterically congested positions while promoting reaction at electronically activated sites.

The mechanism of ligand-controlled selectivity involves differential stabilization of oxidative addition transition states. Bulky NHC ligands create a sterically demanding environment around the palladium center, making oxidative addition more sensitive to both steric and electronic factors [12]. The α-nitrogen effect in diazines creates electronic activation at specific positions that can overcome the normal preference for better leaving groups when appropriate ligands are employed.

Reaction Scope and Functional Group Tolerance

Cross-coupling reactions of halogenated pyridazines demonstrate remarkable functional group tolerance, accommodating a wide range of organoboron, organozinc, and organomagnesium coupling partners [10] [11]. Suzuki-Miyaura coupling with arylboronic acids represents the most general and widely applicable variant, providing access to extensively substituted pyridazine derivatives under relatively mild conditions.

Studies on thienylpyridazine derivatives demonstrate that C6 functionalization can be achieved in yields of 70-85% using conventional palladium-phosphine catalyst systems [10]. These reactions typically employ potassium carbonate as base in aqueous solvent mixtures, with reaction temperatures ranging from 80-110°C. The electron-rich thiophene moiety acts as an auxiliary electron donor, facilitating subsequent transformations and enabling construction of push-pull π-conjugated systems with nonlinear optical properties [10].

Table 2: Transition Metal-Mediated Cross-Coupling Reactions
Reaction TypeSubstrateCatalyst SystemSelectivityYield Range (%)
Suzuki-MiyauraThienylpyridazine derivativesPd/phosphine ligandsC6 functionalization70-85
Heck Coupling2,4-DichloropyridinePd/IPr NHC ligandC4 > C2 (10:1)60-90
Stille CouplingPolychlorinated pyrimidinesPd catalystC4 > C2 > C565-80

Alternative Cross-Coupling Methodologies

Beyond Suzuki-Miyaura coupling, other cross-coupling reactions offer complementary reactivity patterns and functional group scope [11]. Stille coupling using organotin reagents provides access to products that may be difficult to obtain through other methods, though environmental and toxicity concerns limit widespread application [6]. Negishi coupling with organozinc reagents offers superior functional group tolerance and enables coupling of sensitive coupling partners under mild conditions [12].

Heck coupling reactions represent another important class of transformations for halogenated pyridazines [13] [14]. These reactions enable direct coupling with alkenes to form carbon-carbon bonds without requiring pre-formed organometallic coupling partners. Recent developments in asymmetric Heck coupling using chiral NHC ligands have demonstrated enantioselective synthesis of heterocyclic systems with good to excellent enantioselectivities [14].

Emerging Methodologies and Future Directions

Recent advances in cross-coupling methodology continue to expand the synthetic utility of halogenated pyridazines [11]. The development of pyridine sulfinates as nucleophilic coupling partners addresses longstanding challenges in pyridine functionalization, particularly for 2-substituted derivatives that are difficult to access through conventional boronic acid chemistry [11]. These sulfinate reagents demonstrate superior stability and reactivity compared to traditional organoboron coupling partners.

Photochemical cross-coupling represents an emerging frontier that may offer new opportunities for selective functionalization of polyhalogenated substrates [15]. These methodologies typically operate under milder conditions than thermal processes and may enable new selectivity patterns that are inaccessible through conventional approaches.

Radical-Mediated Transformation Pathways

Radical-mediated transformations of 3,6-dibromo-4-iodopyridazine and related heterocyclic systems represent a rapidly expanding area of synthetic methodology that offers unique reactivity patterns and mechanistic pathways [16] [17]. These reactions often proceed under mild conditions and can achieve transformations that are difficult or impossible through conventional ionic mechanisms.

Single-Electron Transfer Mechanisms

The generation of pyridazinyl radicals through single-electron transfer represents one of the most versatile approaches for radical-mediated functionalization [17] [18]. Recent studies on pyridine systems have demonstrated that single-electron reduction of pyridinium salts generates pyridinyl radicals that exhibit distinct reactivity patterns compared to those observed in traditional Minisci chemistry [17]. The application of these concepts to pyridazine systems would be expected to provide similar opportunities for selective functionalization.

The mechanism involves initial protonation of the pyridazine nitrogen to form a pyridazinium salt, followed by single-electron reduction to generate the corresponding pyridazinyl radical [17]. The radical species exhibits nucleophilic character and readily couples with electrophilic radical partners, particularly those generated from allylic carbon-hydrogen bonds through hydrogen atom transfer processes [17] [18].

Photochemical single-electron transfer provides particularly attractive conditions for radical generation, as it enables precise temporal and spatial control over radical formation [17]. The use of visible light photocatalysis has emerged as a preferred method, offering mild reaction conditions and excellent functional group tolerance. Organocatalytic systems based on dithiophosphoric acids can fulfill multiple catalytic roles simultaneously, acting as Brønsted acids for substrate protonation, single-electron transfer reductants for radical generation, and hydrogen atom transfer catalysts for coupling partner activation [17].

Photochemical Radical Generation Pathways

Photochemical methods for radical generation from pyridazine derivatives offer several advantages over traditional thermal or chemical radical initiation methods [16] [19]. Pyridazine N-oxides represent particularly useful photochemical radical precursors, capable of generating atomic oxygen species upon ultraviolet irradiation [16]. These oxygen-centered radicals can mediate a variety of oxidative transformations, including carbon-hydrogen bond oxidation and DNA cleavage reactions.

The photochemistry of pyridazine N-oxides involves two competing pathways: photoisomerization to diazo intermediates and photodeoxygenation to generate atomic oxygen [16]. The balance between these pathways can be controlled through substituent effects and reaction conditions. Electron-withdrawing substituents, particularly chlorine atoms, favor the deoxygenation pathway and enable efficient generation of reactive oxygen species [16].

Studies on 3,6-dichloropyridazine N-oxide demonstrate quantum yields for photodeoxygenation approaching 22%, representing approximately ten-fold improvement over traditional sulfoxide-based oxygen atom transfer reagents [16]. The superior efficiency of pyridazine N-oxides makes them attractive alternatives for oxidative transformations in both synthetic and biological applications.

Radical Cyclization and Cascade Reactions

Radical cyclization reactions represent another important class of transformations that can be applied to pyridazine systems [20]. Studies on N-centered radical cyclizations of hydrazones demonstrate that visible light photocatalysis can generate N-centered radicals that undergo regioselective 5-exo cyclization to form dihydropyridazine derivatives [20]. These reactions proceed through oxidative deprotonation electron transfer mechanisms mediated by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under mild conditions.

The cyclization reactions exhibit excellent regioselectivity and functional group tolerance, providing access to 1,6-dihydropyridazine scaffolds that are difficult to prepare through conventional thermal methods [20]. The reaction scope encompasses both aromatic and aliphatic substrates, with yields typically ranging from 60-85% under optimized conditions [20]. The methodology can be scaled to gram quantities while maintaining good yields and selectivity.

Table 3: Radical-Mediated Transformation Pathways
Radical TypeGeneration MethodSubstrate ClassReaction OutcomeConditions
Pyridinyl radicalsSingle-electron reductionPyridinium saltsCarbon-hydrogen functionalizationVisible light/organocatalyst
Aryl radicalsGomberg-Hey reactionPyridine derivativesAromatic substitutionDiazonium salts/heat
N-centered radicalsPhotoredox catalysisβ,γ-Unsaturated hydrazones5-exo cyclizationVisible light/TEMPO
Oxygen-centered radicalsPhotodeoxygenationPyridazine N-oxidesDNA cleavageUV light (350 nm)

Mechanistic Insights and Electronic Effects

The mechanistic understanding of radical-mediated transformations in pyridazine systems benefits from extensive studies on related pyridine and pyrimidine derivatives [21] [22]. Aryl radical reactions with pyridine demonstrate clear electronic effects, with electron-rich aryl radicals (such as methoxyphenyl radicals) exhibiting nucleophilic character and preferentially attacking electron-deficient positions, while electron-poor aryl radicals (such as bromophenyl radicals) display electrophilic behavior [22].

The polarity of heteroaryl radicals derived from pyridazine would be expected to follow similar patterns, with the electron-deficient nature of the pyridazine ring influencing both radical stability and reactivity [23]. Computational studies on pyridyl carbenes demonstrate that the position of nitrogen atoms within the heterocycle significantly affects radical reactivity, with 4-pyridyl systems being most reactive, followed by 2-pyridyl and 3-pyridyl derivatives [23].

Biological and Materials Science Applications

The radical-mediated transformations of pyridazine derivatives find applications beyond synthetic organic chemistry, particularly in biological and materials science contexts [16] [20]. Pyridazine N-oxides capable of generating atomic oxygen under photochemical conditions have been developed as DNA cleavage agents for chemical biology applications [16]. These systems demonstrate time-dependent strand scission with both single-strand and double-strand breaking capabilities.

The development of water-soluble pyridazine N-oxide derivatives extends the applicability to biological systems, enabling studies under physiologically relevant conditions [16]. These compounds maintain their photochemical activity in aqueous solution and demonstrate concentration-dependent DNA cleavage rates, making them potentially useful as photoactivatable therapeutic agents or research tools [16].

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

363.75307 g/mol

Monoisotopic Mass

361.75512 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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